molecular formula C12H17NO3S B14837492 N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide

N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide

Katalognummer: B14837492
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: VDBWQPCAEFWCOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide: is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-ethylphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows: [ \text{3-Cyclopropoxy-4-ethylphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy and ethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s binding affinity to specific molecular targets, making it a valuable tool in medicinal chemistry and biological research .

Eigenschaften

Molekularformel

C12H17NO3S

Molekulargewicht

255.34 g/mol

IUPAC-Name

N-(3-cyclopropyloxy-4-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-3-9-4-5-10(13-17(2,14)15)8-12(9)16-11-6-7-11/h4-5,8,11,13H,3,6-7H2,1-2H3

InChI-Schlüssel

VDBWQPCAEFWCOL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.